1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide
Overview
Description
“4-Aminophenyl” is a compound that has been used in various fields such as chemistry and materials science . It’s a colorless crystal that turns purple on contact with air .
Synthesis Analysis
A solvent-free microwave-assisted four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles bearing a 4-aminophenyl substituent was studied by condensation of p-phenylenediamine, aryl diketone, benzaldehyde derivatives, and ammonium acetate .Molecular Structure Analysis
The molecular formula of “4-Aminophenyl” is CHN with an average mass of 92.118 Da and a monoisotopic mass of 92.050026 Da .Chemical Reactions Analysis
Amines can be prepared in several ways. One method starts with a simple amine, or with ammonia, and builds up the carbon framework by alkylation or arylation reactions on nitrogen .Physical And Chemical Properties Analysis
“4-Aminophenyl” is a colorless crystal that turns purple on contact with air . It has a molecular weight of 169.22 .Scientific Research Applications
Biological Activities and Synthesis
1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide and its derivatives have garnered attention due to their range of biological activities, mainly as enzyme inhibitors. They are frequently used in synthetic organic chemistry as active agents in reactions like 1,4-addition and electrocyclization. A study outlines a protocol for the synthesis of related compounds, emphasizing their utility in creating biologically active substances (2020).
Biochemical Applications
These compounds have found application in the field of bioorganic and medicinal chemistry. For instance, the tautomeric forms of similar molecules have been investigated for their pharmaceutical and biological activities. This is exemplified by a study that used infrared and nuclear magnetic resonance spectroscopy to identify tautomeric forms of a related compound (Aliye Gediz Erturk et al., 2016).
Application in Drug Metabolism Studies
Another significant application of these compounds is in drug metabolism studies. For example, a biaryl-bis-sulfonamide compound known for its metabolism in preclinical species, was studied using microbial-based biocatalytic systems to produce mammalian metabolites for structural characterization (M. Zmijewski et al., 2006).
Chemical Properties and Reactions
These compounds are involved in various chemical reactions due to their unique properties. For example, a study on the electrochemical and chemical synthesis of different types of sulfonamide derivatives highlighted the diverse applications of these compounds in creating novel molecules with potential biological activities (Sadegh Khazalpour & D. Nematollahi, 2015).
Antimicrobial Applications
Some derivatives of this compound have shown promising results in antimicrobial applications. Novel compounds synthesized from this base structure have been evaluated for their effectiveness against various bacteria and fungi, showcasing their potential in medical applications (M. Zareef et al., 2008).
Material Science Applications
These compounds also find use in material science, particularly in the synthesis of novel polymers and materials. For instance, the synthesis and desalination study of composite membranes incorporating a derivative of this compound highlights its utility in creating advanced materials with specific properties (M. Padaki et al., 2013).
Mechanism of Action
Mode of Action
Amines are known to be good nucleophiles and can react with a variety of electrophiles . The compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
It’s known that amines can participate in a variety of reactions, potentially affecting multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets and its overall effectiveness .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)7-8-3-5-9(10)6-4-8/h3-6H,7,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKYSGDBANPLKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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